molecular formula C20H16O7 B1254971 Aptosimone

Aptosimone

Cat. No. B1254971
M. Wt: 368.3 g/mol
InChI Key: UIPQDOWYNRWNGN-MDVLYUJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aptosimone is a natural product found in Vitex negundo with data available.

Scientific Research Applications

Anti-Inflammatory Activity

Aptosimone, isolated from the flower buds of Daphne genkwa, has demonstrated notable anti-inflammatory effects. In a study, it was found to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide-stimulated RAW264.7 cells. This inhibition extended to the suppression of tumor necrosis factor (TNF)-alpha production and nuclear factor-kappaB (NF-kappaB) activation. Additionally, aptosimone reduced interleukin-4 (IL-4) and interleukin-13 (IL-13) production, suggesting its potential as a therapeutic agent for inflammation-related disorders (Lee et al., 2009).

Chemical Synthesis

The synthesis of aptosimone involves constructing two benzylic chiral centers through highly erythro-selective aldol condensation and stereoconvergent SN1 intramolecular cyclization, as demonstrated in a study where (+)-aptosimon was synthesized from γ-butyrolactone (Yamauchi & Yamaguchi, 2003).

Aptamer Discovery and Applications

While not directly about aptosimone, research on aptamers (short, single-stranded DNA, RNA, or synthetic XNA molecules) has relevance. These molecules, which can be developed with high affinity and specificity, have been widely used in discoveries in basic research, clinical diagnostics, therapeutic agents, and in ensuring food safety and environmental monitoring (Zhang et al., 2019).

Bioanalytical Applications of Aptamers

Aptamers, known for their high specific affinity to targets, have seen dynamic applications in the fields of biosensing, diagnostics, and therapeutics. Their unique features, such as ease of screening, high purity through amplification, and stability under harsh conditions, make them highly effective in analytical and biological applications (Iliuk et al., 2011).

properties

Product Name

Aptosimone

Molecular Formula

C20H16O7

Molecular Weight

368.3 g/mol

IUPAC Name

(3S,3aS,6S,6aR)-3,6-bis(1,3-benzodioxol-5-yl)-3,3a,6,6a-tetrahydro-1H-furo[3,4-c]furan-4-one

InChI

InChI=1S/C20H16O7/c21-20-17-12(18(27-20)10-1-3-13-15(5-10)25-8-23-13)7-22-19(17)11-2-4-14-16(6-11)26-9-24-14/h1-6,12,17-19H,7-9H2/t12-,17-,18+,19+/m0/s1

InChI Key

UIPQDOWYNRWNGN-MDVLYUJXSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@H](O1)C3=CC4=C(C=C3)OCO4)C(=O)O[C@@H]2C5=CC6=C(C=C5)OCO6

Canonical SMILES

C1C2C(C(O1)C3=CC4=C(C=C3)OCO4)C(=O)OC2C5=CC6=C(C=C5)OCO6

synonyms

aptosimon
aptosimone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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